
2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-furyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(2-furyl)pyrimidine and its derivatives have been extensively studied for their synthesis methodologies and biological activities. One prominent research area involves the synthesis of pyrimidine linked pyrazole heterocyclic compounds, which are then evaluated for their insecticidal and antimicrobial potential. For instance, the synthesis of (4,6-dimethyl-pyrimidin-2-yl)-(5-methyl-2-substituted benzoyl/isonicotinoyl-pyrazol-3-yl)-amines was achieved through microwave irradiative cyclocondensation. These compounds were tested against specific insects and microorganisms, showing notable insecticidal and antimicrobial activity (Deohate & Palaspagar, 2020).
Chemical Transformations and Synthesis Methodologies
The compound's derivatives have also been used in chemical transformations for creating new heterocyclic compounds. In a study, furyl-substituted and thienyl-substituted pyrrolo[1,2-c]pyrhfidine compounds were obtained through dipolar cycloaddition reactions of 4-(2-furyl)- and 4-(2-thienyl)pyrimidinium ylides to ethyl propiolate. This study also applied molecular orbital calculations to understand the regioselectivity in these cycloaddition reactions, providing insights into the compound's reactivity and potential applications in synthesizing complex molecular structures (Iuhas et al., 2001).
Antibacterial and Antimicrobial Activities
Several derivatives of this compound have been synthesized and tested for their antibacterial and antimicrobial properties. For instance, derivatives synthesized for this purpose have shown promise against various bacterial strains and fungi, indicating the potential for these compounds to be developed into antimicrobial agents. These studies often involve synthesizing a range of derivatives and then conducting antimicrobial assays to identify the most effective compounds (Hassan et al., 2009).
Anticancer Potential
There is ongoing research into the anticancer properties of derivatives of this compound. Some derivatives have been evaluated for their in vitro anticancer activity against a panel of cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines. Notably, certain derivatives have shown significant antiproliferative activity, particularly against specific cancer cell lines. These findings suggest the potential of these compounds in anticancer drug development (Rasal et al., 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-4-(furan-2-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-10-5-6-11(2)17(10)14-15-8-7-12(16-14)13-4-3-9-18-13/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOZDRMTDHXBTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC=CC(=N2)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322114 |
Source


|
| Record name | 2-(2,5-dimethylpyrrol-1-yl)-4-(furan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818969 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
685109-17-5 |
Source


|
| Record name | 2-(2,5-dimethylpyrrol-1-yl)-4-(furan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2596509.png)

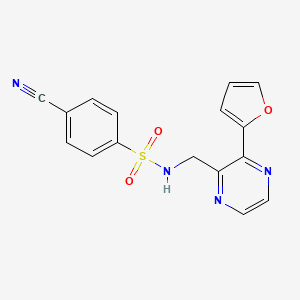
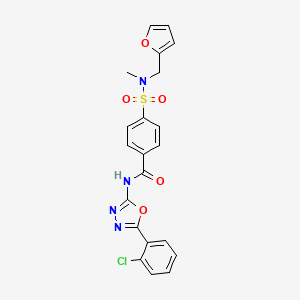
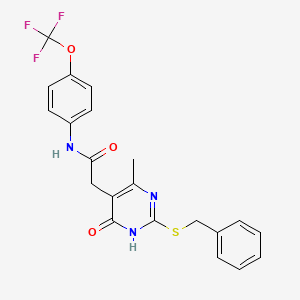
![[1-(1-Adamantyl)-1-methylethyl]amine hydrochloride](/img/structure/B2596518.png)
![1-(2,5-Difluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2596519.png)
![N-[(3-Chlorophenyl)-pyridin-2-ylmethyl]but-2-ynamide](/img/structure/B2596521.png)
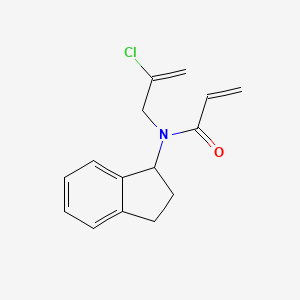
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2596523.png)
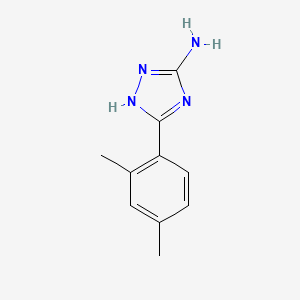
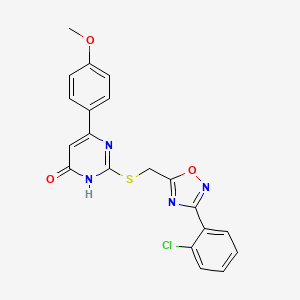
![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2596527.png)
![N-[3-(diethylamino)propyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2596529.png)